1-(Pyridin-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
1-(Pyridin-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a ketone-based heterocyclic compound featuring a pyridin-4-yl group and a pyrrolidin-2-yl moiety linked via an ethanone bridge. Its structure combines aromatic and alicyclic nitrogen-containing rings, making it a versatile intermediate in medicinal chemistry and drug discovery. For instance, pyrrolidine-containing compounds are frequently explored for their bioactivity, such as acetylcholinesterase inhibition (e.g., dual inhibitors in ) , and pyridinyl ketones serve as precursors for anticancer agents like PFK15 () .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-4-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(8-10-2-1-5-13-10)9-3-6-12-7-4-9/h3-4,6-7,10,13H,1-2,5,8H2 |
InChI Key |
GLIITYVXXSCSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Biological Activity
1-(Pyridin-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a pyrrolidine moiety , contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 190.24 g/mol. The presence of a carbonyl group enhances its reactivity, allowing it to participate in various chemical reactions, such as nucleophilic addition and acylation .
Neuropharmacological Effects
Research indicates that this compound modulates neurotransmitter systems, particularly influencing monoamine oxidase (MAO) activity. This modulation can lead to increased levels of monoamines in the brain, which is crucial for treating mood disorders like depression and anxiety. Compounds with similar structures have shown efficacy in enhancing serotonin and norepinephrine levels, suggesting potential applications in antidepressant therapies.
Antimicrobial Properties
The compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties . The mechanism of action may involve altering bacterial cell membrane permeability, which disrupts vital cellular functions .
Synthesis Pathways
Several synthetic routes exist for producing this compound. These methods vary in yield and purity based on the reagents and conditions used. Key synthetic strategies include:
- Nucleophilic Addition: Reaction of the carbonyl carbon with various nucleophiles.
- Acylation Reactions: Formation of new carbon-carbon bonds through nucleophilic attack on the carbonyl group.
- Condensation Reactions: Aldol condensation leading to β-hydroxy ketones.
- Reduction Reactions: Reduction of the carbonyl group to alcohols using agents like lithium aluminum hydride .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Pyridin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Pyridine at position 2 instead of 4 | Different electronic properties affecting reactivity |
| 1-(Pyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one | Pyridine at position 3 | Altered steric hindrance influencing biological activity |
| 1-(Pyridin-4-yl)-propan-2-amines | Contains a propanamine structure instead | Varies in pharmacokinetics due to different side chains |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly targeting nitric oxide synthase (nNOS). Research has shown that modifications to the pyrrolidine group can enhance bioavailability and membrane permeability, making derivatives more effective as therapeutic agents .
Moreover, investigations into the antibacterial efficacy of pyrrolidine derivatives have revealed that certain structural modifications significantly enhance their bioactivity against resistant bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(Pyridin-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is , with a molecular weight of 190.24 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
a. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies show that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of pyridine have been explored for their ability to target specific kinases involved in cancer progression, suggesting potential use in targeted cancer therapies .
b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of inflammatory responses .
Organic Synthesis Applications
a. Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its carbonyl group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives through acylation and condensation reactions. This property is particularly useful in synthesizing more complex heterocyclic compounds .
b. Pharmaceutical Development
The compound's unique structure makes it valuable in the pharmaceutical industry for developing new drugs. Its ability to undergo various chemical transformations allows chemists to create libraries of analogs for screening against biological targets, facilitating the discovery of new therapeutic agents .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Pyrrolidine-containing analogs (e.g., ) are associated with enzyme inhibition, suggesting the target compound may share similar pharmacological properties .
- Synthetic Routes : The synthesis of PFK15 () involves bromination and Wittig-like reactions starting from 1-(pyridin-4-yl)ethan-1-one. Similar strategies could be adapted to introduce the pyrrolidin-2-yl group via nucleophilic substitution or coupling reactions .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Melting Point : Pyridinyl-pyrrolidinyl ketones (e.g., ) typically exhibit melting points between 112–138°C, influenced by substituent polarity .
- Solubility : The pyrrolidine ring enhances water solubility compared to purely aromatic analogs (e.g., 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one) due to increased hydrogen-bonding capacity .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Pyridin-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one generally involves:
- Formation of a suitable pyridine-containing precursor.
- Introduction or construction of the ethanone (acetyl) linkage.
- Attachment or formation of the pyrrolidin-2-yl substituent.
- Reduction or functional group transformations to achieve the final ketone structure.
Preparation Methods
Reductive Coupling and Ester Reduction Approach
One effective approach is based on the preparation of pyrrolidine derivatives followed by selective reduction steps to obtain the ethanone functionality:
- Starting from N-methyl-2-pyrrolidinone or related pyrrolidine precursors, reaction with phosphoryl chloride (POCl3) in dichloromethane at low temperatures (<20 °C) leads to formation of key intermediates such as methyl (2)-(1-methyl-2-pyrrolidinylidene) acetate.
- Subsequent hydrogenation over palladium on carbon catalyst reduces double bonds in the intermediate.
- Reduction of ester groups to alcohols is achieved using sodium borohydride (NaBH4) or lithium borohydride (LiBH4), often in the presence of Lewis acids (e.g., LiCl, ZnCl2, AlCl3) to promote the reaction.
- This method allows simultaneous reduction of double bonds and ester groups in a single step or sequentially, yielding 1-methyl-2-(2-hydroxyethyl)pyrrolidine derivatives which can be further converted to the target ethanone compound by oxidation or acylation steps.
Table 1: Key Reagents and Conditions for Reductive Approach
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of intermediate | N-methyl-2-pyrrolidinone + POCl3, DCM, <20 °C | Controlled temperature critical |
| Hydrogenation | Pd/C catalyst, H2, 1-10 atm | Reduces double bonds |
| Ester reduction | NaBH4 or LiBH4 + Lewis acids (LiCl, ZnCl2) | Simultaneous reduction of ester groups |
| Ligands | Pyridine, diisopropylethylamine | Enhance reaction efficiency |
Palladium-Catalyzed Cross-Coupling and Amidation
Alternative methods involve palladium-catalyzed cross-coupling reactions to assemble the pyridinyl and pyrrolidinyl fragments:
- Use of substituted pyridin-2-amine or pyridin-4-amine derivatives reacting with pyrrolidine-containing aldehydes or ketones under palladium catalysis.
- Coupling reagents such as Pd2(dba)3 with ligands like XantPhos and bases such as t-BuONa facilitate C-N bond formation.
- Amidation reactions using carbodiimide coupling agents (e.g., EDCI) allow attachment of acyl groups to amine functionalities, forming amide or ketone linkages.
- These methods often require inert atmosphere (N2), elevated temperatures (80-110 °C), and purification by preparative HPLC or silica gel chromatography.
Chiral Catalysis and Enantioselective Hydrogenation
For enantiomerically enriched products:
- Chiral catalysts enable enantioselective hydrogenation of allylic alcohol intermediates.
- This approach can yield R- or S-enantiomers of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which can be further transformed to the target ethanone compound.
- Control of stereochemistry is critical for pharmaceutical applications.
Solvent and Workup Considerations
- Preferred solvents include N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and pyridine derivatives for their ability to dissolve reactants and stabilize intermediates.
- Reactions are typically conducted under nitrogen atmosphere to avoid oxidation.
- Organic solutions are washed with brine (e.g., 25% NaCl) to remove aqueous impurities.
- Drying agents such as anhydrous sodium sulfate are used before concentration and purification.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Hydrogenation + Ester Reduction | Pd/C, H2 (1-10 atm), NaBH4 or LiBH4, Lewis acids | Simple, scalable, selective | Requires careful temperature control |
| 2 | Palladium-Catalyzed Cross-Coupling + Amidation | Pd2(dba)3, XantPhos, t-BuONa, EDCI, 80-110 °C | Versatile, applicable to various substrates | Requires inert atmosphere, longer reaction times |
| 3 | Enantioselective Hydrogenation | Chiral catalyst, Pd/C, H2 | Produces enantiomerically pure compounds | Catalyst cost, reaction optimization needed |
Research Findings and Optimization Notes
- Lewis acid additives significantly enhance the reduction of ester groups by stabilizing reaction intermediates.
- The use of ligands with non-bonding electron pairs (O, S, N derivatives) such as pyridine or diisopropylethylamine improves reaction rates and yields.
- Temperature control during the addition of POCl3 and subsequent steps is critical to avoid side reactions.
- Enantioselective hydrogenation offers a route to chiral derivatives, important for biological activity.
- Purification often requires chromatographic techniques due to the complexity of reaction mixtures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
